![molecular formula C20H22BrFN2O2 B2584924 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 2359672-76-5](/img/structure/B2584924.png)
3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methoxyphenyl group, and an imidazopyridinium ring . These groups are common in many biologically active compounds, particularly in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered nitrogen heterocycle that is widely used by medicinal chemists .Scientific Research Applications
1. Biomarker and Photochemical Sensor Applications
The compound, due to its structural characteristics, has been explored in the realm of organic fluorophores. Imidazo[1,2-a]pyridines and pyrimidines, which are closely related to the chemical , have been investigated extensively as potential biomarkers and photochemical sensors. Their luminescent properties, particularly influenced by substituents in the heterocycle and phenyl rings, make them candidates for these applications. One study highlighted that 3-hydroxymethyl imidazo[1,2-a]pyridines emitted light in various organic solvents and in acidic and alkaline media, suggesting their potential as enhancers of fluorescence intensity in certain conditions (Velázquez-Olvera et al., 2012).
2. Fluorescent Property Enhancement
Further research into the fluorescent properties of similar compounds reveals their capability to emit light across a range of wavelengths. 1,3-Diarylated imidazo[1,5-a]pyridines, for instance, exhibited a wide variety of fluorescent emissions with improved quantum yields compared to their monoarylated counterparts. The enhanced fluorescent emissions spanned a wavelength range of 449–533 nm, indicating their potential use in fluorescence-based applications (Shibahara et al., 2009).
3. Photophysical Properties for Sensing and Imaging
The study of the photophysical properties of structurally similar compounds, like thiazole-conjugated pyridinium complexes, showcases their potential in sensing and imaging applications. These compounds exhibit solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, suggesting their usability in environments where precise molecular sensing and imaging are required. The ionization and emission properties of these compounds in different solvents indicate their adaptability and utility in various scientific and technological fields (Li et al., 2009).
4. Low-Cost Emitter Development for Material Science
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, known for their high yields and remarkable Stokes' shift range, underlines their significance in material science, particularly in the development of low-cost emitters. These compounds exhibit absorption and fluorescence spectra with notable Stokes' shifts, making them suitable for integration into luminescent materials, potentially leading to innovations in the field of material sciences and engineering (Volpi et al., 2017).
properties
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2.BrH/c1-25-18-7-3-2-6-17(18)22-14-20(24,15-9-11-16(21)12-10-15)23-13-5-4-8-19(22)23;/h2-3,6-7,9-12,24H,4-5,8,13-14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRXMYACDQCLR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide |
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